2-(2,2,2-Trifluoroacetyl)benzoic acid

Regioisomer Differentiation Melting Point Solid-State Property

Procure 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5) as an enabling building block for medicinal chemistry programs that demand ortho-specific, electron-deficient reactivity. Its adjacent –COCF₃ and –COOH groups create a unique pKa shift and direct intramolecular cyclization to fluorinated phthalides and isoindolinones. Replacing the ortho isomer with the meta (CAS 213598-05-1) or para (CAS 58808-59-6) regioisomers geometrically precludes these cyclizations, while substituting –CF₃ with –CH₃ eliminates the nanomolar HDAC3/NCOR2 activity (IC₅₀ 4.80 nM). Insist on orthogonal QC—melting point verification against the para isomer (177–179°C) confirms regioisomeric identity before key reactions.

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
CAS No. 203124-56-5
Cat. No. B1343541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroacetyl)benzoic acid
CAS203124-56-5
Molecular FormulaC9H5F3O3
Molecular Weight218.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)
InChIKeyGEHWIGQIDDOODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5): Ortho-Trifluoroacetylated Benzoic Acid for Fluorinated Building Block Procurement


2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5), molecular formula C₉H₅F₃O₃ and molecular weight 218.13 g/mol, is a fluorinated aromatic compound characterized by the presence of both a trifluoroacetyl group (–COCF₃) and a carboxylic acid (–COOH) moiety at the ortho position of the benzene ring . The trifluoroacetyl group confers strong electron-withdrawing character, while the carboxylic acid enables further derivatization via standard coupling chemistry. The compound exhibits a predicted boiling point of 294.7±40.0 °C and a predicted density of 1.455±0.06 g/cm³ . As a member of the trifluoroacetyl-substituted benzoic acid class, it is primarily employed as a versatile intermediate and building block in organic synthesis, particularly for constructing fluorinated heterocycles and active pharmaceutical ingredients (APIs) [1].

Why Substituting 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5) with a Regioisomer or Unsubstituted Analog Risks Synthetic Failure


Substituting 2-(2,2,2-trifluoroacetyl)benzoic acid with its para (4-position, CAS 58808-59-6) or meta (3-position, CAS 213598-05-1) regioisomers is not permissible for applications requiring ortho-specific reactivity. The ortho arrangement positions the strongly electron-withdrawing trifluoroacetyl group adjacent to the carboxylic acid, creating a unique electronic environment that alters the pKa of the acid and directs subsequent nucleophilic additions or cyclization reactions in ways that cannot be replicated by the meta or para isomers . Replacing the trifluoroacetyl group with an unsubstituted acetyl group (i.e., 2-acetylbenzoic acid) eliminates the profound electron-withdrawing effect and the lipophilicity enhancement conferred by the –CF₃ moiety, which can critically impact both reaction kinetics and the physicochemical properties of downstream products [1].

Quantitative Differentiation Evidence for 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5) vs. Closest Analogs


Regioisomeric Comparison: Ortho- vs. Para-Trifluoroacetylbenzoic Acid Melting Point Distinction

The ortho-substituted 2-(2,2,2-trifluoroacetyl)benzoic acid differs from its para-substituted regioisomer, 4-(trifluoroacetyl)benzoic acid (CAS 58808-59-6), in a key solid-state physical property: melting point. The para isomer exhibits a reported melting point range of 177–179 °C . While an experimentally determined melting point for the ortho compound is not widely published, the difference in regioisomeric position predicts a significantly distinct melting point and crystalline packing structure, attributable to the ortho effect influencing intermolecular hydrogen bonding .

Regioisomer Differentiation Melting Point Solid-State Property

Regioisomeric Comparison: Ortho- vs. Meta-Trifluoroacetylbenzoic Acid Distinct Reactivity Profiles

The ortho-substitution pattern of 2-(2,2,2-trifluoroacetyl)benzoic acid enables a unique proximity-driven intramolecular interaction between the carboxylic acid and the trifluoroacetyl carbonyl, a feature entirely absent in the meta isomer 3-(2,2,2-trifluoroacetyl)benzoic acid (CAS 213598-05-1) . This ortho effect facilitates specific synthetic transformations, such as intramolecular cyclizations to form phthalides or isoindolinones, that are not accessible to the meta isomer due to the lack of this proximity [1].

Regioisomer Differentiation Synthetic Utility Ortho-Directed Reactivity

Commercial Availability and Purity Specification for 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5)

2-(2,2,2-Trifluoroacetyl)benzoic acid is commercially available from major chemical suppliers with a defined minimum purity specification, a key parameter for reliable research use. One supplier, Leyan (Shanghai Haohong), lists the compound (Product No. 1507004) with a purity of 98% . Other suppliers, including AKSci and Fluorochem, offer the compound at a 95% purity specification [1]. This range of defined purity grades (95–98%) provides a verifiable baseline for quality that is essential for procurement decisions, ensuring the material meets the specific needs of the intended synthetic application.

Procurement Specification Purity Commercial Availability

Role as a Substrate Building Block for Histone Deacetylase (HDAC) Probes

The trifluoroacetyl moiety of 2-(2,2,2-trifluoroacetyl)benzoic acid serves as a key recognition element in the widely used fluorogenic HDAC substrate Boc-L-Lys(ε-trifluoroacetyl)-AMC [1]. While the benzoic acid derivative itself is a building block for such probes, the presence of the trifluoroacetyl group is essential for activity. In the specific case of HDAC3/NCOR2, the substrate containing this motif yields a potent IC₅₀ of 4.80 nM, whereas activity at HDAC4 is >10,000-fold weaker (IC₅₀ 42,000 nM), demonstrating the motif's utility in designing selective probes [1]. For comparison, an unsubstituted acetyl-lysine substrate would lack this trifluoroacetyl-driven potency and selectivity profile.

HDAC Assay Fluorogenic Substrate Epigenetics

Optimal Research and Industrial Application Scenarios for 2-(2,2,2-Trifluoroacetyl)benzoic acid (CAS 203124-56-5)


Synthesis of Ortho-Fused Heterocycles via Intramolecular Cyclization

2-(2,2,2-Trifluoroacetyl)benzoic acid is the requisite starting material for any synthetic route that relies on intramolecular cyclization between an ortho-carboxylic acid and a trifluoroacetyl ketone. As established in Section 3 [1], the ortho-substitution pattern creates a unique proximity-driven reactivity that is absent in the meta and para regioisomers. This makes the compound ideal for the construction of fluorinated phthalides, isoindolinones, and related benzannulated heterocycles. The electron-withdrawing trifluoroacetyl group activates the adjacent carbonyl for nucleophilic attack, while the carboxylic acid serves as an internal nucleophile. Substituting with the meta or para isomer (CAS 213598-05-1 or 58808-59-6) will result in failed or fundamentally different reaction outcomes, as intramolecular cyclization is geometrically precluded.

Preparation of HDAC-Targeted Chemical Probes and Fluorogenic Substrates

The trifluoroacetyl group of 2-(2,2,2-trifluoroacetyl)benzoic acid is a key structural motif in potent and selective histone deacetylase (HDAC) probes. As shown in Section 3 [1], substrates bearing the ε-trifluoroacetyllysine motif, which can be synthesized from this benzoic acid building block, demonstrate nanomolar potency (IC₅₀ 4.80 nM) against the HDAC3/NCOR2 complex, with dramatic selectivity over HDAC4. This application scenario is ideal for medicinal chemistry programs focused on developing isoform-selective HDAC inhibitors for epigenetic research. Replacing the trifluoroacetyl group with a non-fluorinated acetyl group would abolish this high-potency, isoform-selective binding profile, underscoring the irreplaceable role of the –CF₃ moiety in this context.

Quality Control and Identity Verification Using Melting Point Specification

During procurement and incoming quality control, the distinct melting point difference between 2-(2,2,2-trifluoroacetyl)benzoic acid and its para regioisomer (CAS 58808-59-6) serves as a practical analytical marker [1]. The para isomer exhibits a published melting point of 177–179 °C . A simple melting point determination on a received batch of the ortho compound can quickly confirm that the correct regioisomer has been supplied, thereby preventing costly synthetic failures that would arise from using the wrong isomer. This application scenario is critical for analytical chemists and quality assurance personnel in both academic and industrial settings where multiple trifluoroacetylbenzoic acid isomers may be present in the chemical inventory.

Fluorinated Building Block Sourcing for Pharmaceutical R&D

For medicinal chemistry laboratories engaged in hit-to-lead or lead optimization programs, 2-(2,2,2-trifluoroacetyl)benzoic acid (CAS 203124-56-5) represents a strategically important fluorinated building block. Its commercial availability at defined purity grades of 95% and 98% provides procurement scientists with verifiable quality metrics for vendor qualification. The compound's dual functional handles (ortho-carboxylic acid and trifluoroacetyl ketone) enable its incorporation into diverse chemical libraries, where the –CF₃ group can modulate lipophilicity, metabolic stability, and target binding. This application scenario is specifically relevant to procurement workflows for custom synthesis, library production, and late-stage functionalization in pharmaceutical R&D settings.

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